
6-Methoxyindoline hydrochloride
Overview
Description
6-Methoxyindoline hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . It is a derivative of indoline, featuring a methoxy group at the 6-position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyindoline hydrochloride typically involves the reaction of 6-methoxyindoline with hydrochloric acid. The process can be summarized as follows:
Starting Material: 6-Methoxyindoline.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it back to its parent indoline compound.
Substitution: The methoxy group can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Indole derivatives.
Reduction: Indoline.
Substitution: Various functionalized indoline derivatives.
Scientific Research Applications
6-Methoxyindoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxyindoline hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy group at the 6-position plays a crucial role in its reactivity and interaction with biological molecules. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
6-Methoxyindoline-2,3-dione: Another methoxyindoline derivative with different functional groups and properties.
5-Methoxyindoline: A similar compound with the methoxy group at the 5-position, leading to different chemical and biological properties.
Uniqueness: 6-Methoxyindoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other methoxyindoline derivatives .
Biological Activity
6-Methoxyindoline hydrochloride, a compound with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biochemical mechanisms, pharmacological effects, and research findings surrounding this compound.
Overview of Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Indole derivatives, in general, have been recognized for their ability to combat various pathogens. The specific mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including microtubule disruption and modulation of cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . In vitro assays have demonstrated significant growth inhibition in different cancer cell lines, suggesting its utility as a therapeutic agent.
Biochemical Pathways
This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the pharmacokinetics of various drugs. Additionally, the compound influences cellular signaling pathways that regulate cell proliferation and apoptosis.
Cellular Effects
The compound's effects on cellular processes are diverse. It has been observed to alter cell cycle dynamics and induce cell death through mechanisms distinct from classical apoptotic pathways. For instance, one study reported that a methoxy substitution at the 6-position significantly enhanced growth inhibitory potency by promoting microtubule disruption, leading to mitotic arrest in cancer cells .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- In Vitro Anticancer Activity : A study found that this compound exhibited a GI50 (growth inhibition concentration) of 0.09 μM against glioblastoma cells, demonstrating its potential as a potent anticancer agent .
- Mechanism Exploration : Research indicated that shifting the methoxy group from the 5-position to the 6-position in indole derivatives altered their biological activity from inducing methuosis (a form of non-apoptotic cell death) to disrupting microtubules, highlighting the importance of substituent positioning in determining pharmacological effects .
Comparative Analysis of Biological Activities
Activity Type | Compound | GI50/EC50 Value | Mechanism of Action |
---|---|---|---|
Anticancer | This compound | 0.09 μM | Microtubule disruption leading to mitotic arrest |
Antimicrobial | Various indole derivatives | Varies | Disruption of microbial cell walls |
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQGYVJPTIMWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672189 | |
Record name | 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-41-6 | |
Record name | 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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